2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a fascinating chemical compound with immense potential in scientific research. Its unique structure paves the way for innovative applications, from drug discovery to material science, opening new doors to scientific exploration.
Mechanism of Action
Target of Action
The primary target of the compound 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is currently unknown. This compound is a thiazolopyridine derivative, a class of compounds known for their broad spectrum of pharmacological activities . .
Mode of Action
As a thiazolopyridine derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
Thiazolopyridine derivatives are known to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of pharmacological activities of thiazolopyridine derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3K, inhibiting its activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The inhibition of PI3K by this compound can have profound effects on various types of cells and cellular processes. By inhibiting PI3K, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism, thereby influencing the overall function of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. Given its potent inhibitory activity on PI3K, it is likely that this compound could have long-term effects on cellular function, potentially influencing cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic synthesis. One common approach includes the reaction of 2-ethoxy nicotinic acid with 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline under specific conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isonicotinamide
Uniqueness
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide stands out due to its unique combination of the nicotinamide moiety with the thiazolo[5,4-b]pyridine ring.
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-16-9-8-14(12-13(16)2)20-25-17-7-5-11-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLOBSQSEXJJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.